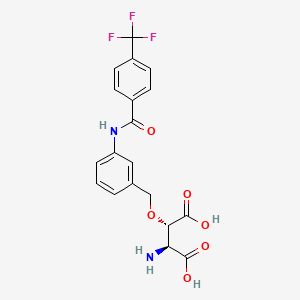

![molecular formula C17H19N7O5S3 B560309 (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid CAS No. 1018927-63-3](/img/structure/B560309.png)

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole is a privileged heterocycle found in several drugs and has garnered significant attention due to its versatile applications in diverse fields such as synthetic chemistry, material science, and pharmaceutical chemistry . Some of the biological properties of benzothiazole-containing heterocyclic scaffolds include antitumor activity, immunosuppressive activity, and antimicrobial activity . Thiazolidinone has been proven to be an excellent core moiety for the development of various synthetic drugs because of its structural and synthetic diversity and broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole–triazole and thiazolidinone-appended benzothiazole–triazole hybrids was reported using a molecular hybridization approach in a one-pot process . The synthesized compounds were tested for microbial growth inhibition against bacterial and fungal strains .

Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d were studied using X-ray diffraction analysis and ab initio calculations .

Chemical Reactions Analysis

The general synthetic pathway of benzothiazolo[2,3-c][1,2,4]triazole derivatives involves the starting material, 2-hydrazinobenzothiazole which was first prepared by the reported method . The reaction proceeded via a one-pot approach .

Applications De Recherche Scientifique

Neuropilin 1 (NRP1) Antagonist

EG 00229 is known to be a neuropilin 1 (NRP1) antagonist . It inhibits VEGFA (Vascular Endothelial Growth Factor A) binding to the NRP1 b1 CendR binding pocket . This property makes it a potential candidate for research in the field of vascular biology and angiogenesis.

Inhibition of VEGFA-Induced VEGFR-2 Tyrosine Phosphorylation

EG 00229 has been found to reduce VEGFA-induced VEGFR-2 tyrosine phosphorylation in HUVECs (Human Umbilical Vein Endothelial Cells) . This suggests its potential use in studies related to cell signaling and growth factor receptor function.

Attenuation of VEGFA-Induced HUVEC Cell Migration

The compound has been shown to attenuate VEGFA-induced HUVEC cell migration . This indicates its potential application in research related to cell migration and wound healing.

Reduction of A549 Lung Carcinoma Cell Viability

EG 00229 has been reported to reduce A549 lung carcinoma cell viability in vitro . This suggests its potential use in cancer research, particularly in the study of lung cancer.

Inhibition of SARS-CoV-2 Infection

Interestingly, EG 00229 has been found to inhibit the binding of the CendR motif in the S1 protein of SARS-CoV-2 to NRP1, and reduces the efficiency of SARS-CoV-2 infection in Caco-2 cells . This suggests its potential application in antiviral research, particularly in the context of COVID-19.

Enhancement of Paclitaxel Cytotoxicity

EG 00229 (100 µM) has been found to enhance the cytotoxicity of paclitaxel , a chemotherapy drug. This suggests its potential use in research related to chemotherapy drug enhancement.

Mécanisme D'action

Target of Action

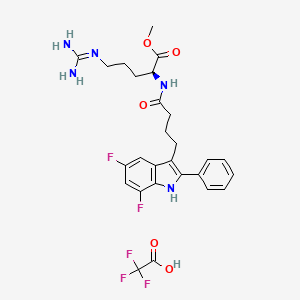

EG 00229, also known as (S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid, primarily targets the Neuropilin 1 (NRP1) receptor . NRP1 is a non-tyrosine kinase receptor involved in the regulation of cell survival, migration, and angiogenesis .

Mode of Action

EG 00229 selectively inhibits the binding of Vascular Endothelial Growth Factor A (VEGF-A) to the b1 domain of the NRP1 receptor . It does this with an IC50 of 3 μM, indicating a high degree of selectivity .

Biochemical Pathways

The primary biochemical pathway affected by EG 00229 is the VEGF signaling pathway . By inhibiting the binding of VEGF-A to NRP1, EG 00229 reduces VEGF-A-induced VEGFR-2 tyrosine phosphorylation in human umbilical vein endothelial cells (HUVECs) . This leads to a decrease in the downstream signaling events that promote angiogenesis and cell survival .

Result of Action

The inhibition of VEGF-A binding to NRP1 by EG 00229 leads to a significant reduction in cell viability over a 48-hour incubation period . This is observed in A549 cells, a lung carcinoma cell line . Additionally, EG 00229 attenuates VEGFA-induced cell migration .

Orientations Futures

The current investigation has emphasized that benzothiazole–triazole hybrids incorporating thiazolidinone can be a promising and potent category of molecules with potential biological activities . This sustainable and eco-friendly protocol involves the metal-free, catalyst-free synthesis of bioactive scaffolds, which merges broad tolerance for functional groups with a short reaction time, resulting in good to excellent yields .

Propriétés

IUPAC Name |

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5S3/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWMEDURALZMEV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.